Sulfalene-13C6

Catalog No.
S12884493
CAS No.
M.F
C11H12N4O3S
M. Wt
286.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfalene-13C6

Product Name

Sulfalene-13C6

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

Molecular Formula

C11H12N4O3S

Molecular Weight

286.26 g/mol

InChI

InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2+1,3+1,4+1,5+1,8+1,9+1

InChI Key

KXRZBTAEDBELFD-AHBHZWPESA-N

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Isomeric SMILES

COC1=NC=CN=C1NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N

Sulfalene-13C6 is the stable isotope-labeled (SIL) form of Sulfalene, a long-acting sulfonamide antibacterial and antimalarial agent. Its primary procurement value is as an internal standard for isotope dilution mass spectrometry (IDMS), a technique widely recognized for achieving high accuracy and precision in quantitative analysis. By incorporating six 13C atoms into the benzene ring, Sulfalene-13C6 serves as an ideal surrogate for native Sulfalene in complex biological and environmental matrices, enabling precise correction for variability during sample preparation and analysis.

Research Fit

13C6 isotope-labeled internal standard for LC-MS/MS and GC-MS bioanalysis
Provides a distinct +6 Da mass shift to avoid analyte interference
Supports matrix effect correction in biological research matrices, food, and environmental samples

Substituting Sulfalene-13C6 with unlabeled Sulfalene, a different sulfonamide standard, or a deuterium-labeled analog introduces significant risks to analytical accuracy. Unlabeled standards cannot correct for matrix effects—ion suppression or enhancement from co-eluting sample components—which is a primary source of quantitative error in LC-MS/MS analysis. While deuterium-labeled standards are a closer alternative, they often exhibit chromatographic shifts relative to the native analyte, leading to differential matrix effects and biased results. Furthermore, deuterium labels on certain positions can be susceptible to back-exchange, compromising the stability and reliability of the standard. Sulfalene-13C6's stable, non-exchangeable 13C atoms ensure near-perfect co-elution with the native compound, providing the most reliable correction for analytical variability and making it the appropriate choice for validated, high-stakes quantitative methods.

Substitution Risk

Unlabeled sulfalene
Co-elutes with analyte and shares the same m/z signal, preventing independent quantitation.
Related sulfonamides
May differ in retention time, ionization efficiency, or extraction recovery, introducing systematic bias.
Deuterated sulfalene analogs
Risk of H/D exchange and chromatographic isotope effects; variable internal standard response may compromise accuracy.

Co-elution and Matrix Effect Correction

A key differentiator for 13C-labeled standards is their near-perfect co-elution with the unlabeled analyte, a critical factor for accurately compensating for matrix effects. In reversed-phase LC-MS/MS, deuterium-labeled standards often elute slightly earlier than their non-deuterated counterparts, causing a chromatographic shift. This separation means the analyte and the internal standard experience different zones of ion suppression or enhancement at their respective retention times, which can lead to significant quantitative errors. Studies on amphetamines confirm that while multi-deuterated analogs show increasing chromatographic resolution from the analyte, 13C6-labeled standards consistently co-elute, supporting their superiority for analytical accuracy.

Evidence DimensionChromatographic Co-elution
Target Compound DataExpected to co-elute with unlabeled Sulfalene
Comparator Or BaselineDeuterium-labeled standards often exhibit chromatographic shifts
Quantified DifferenceQualitative but critical; shifts in deuterated standards can lead to quantitative errors up to 40% in some cases
ConditionsReversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)

Perfect co-elution ensures the internal standard accurately reflects and corrects for matrix effects experienced by the analyte, which is critical for data reliability in regulated testing and pharmacokinetic studies.

Isotopic Purity
Head-to-head
Target: >99 atom% 13C (6 positions)\nvs Unlabeled: ~1.1% natural abundance\n≥90× higher enrichment
Supports distinct mass-shift detection; ensures linear calibration without interference
Mass spec analysis of neat compound

Isotope Dilution Accuracy in Complex Matrices

When quantifying sulfonamides in complex matrices like milk, the choice of quantification method directly impacts accuracy. A comparative study of external standard (ES), matrix-matched (MM), and isotope dilution mass spectrometry (IDMS) methods for sulfonamide analysis found that IDMS exhibited the best accuracy. While significant ion suppression was observed, the use of a stable isotope-labeled internal standard effectively corrected for this matrix effect. Using IDMS, matrix-spiked recoveries for sulfonamides in milk ranged from 96.8% to 103.8% with low relative uncertainties (2.02% to 5.75%), demonstrating robust and accurate performance that other methods cannot reliably achieve.

Evidence DimensionAnalyte Recovery (%)
Target Compound Data96.8% – 103.8% (achieved with IDMS for other sulfonamides)
Comparator Or BaselineExternal standard and matrix-matched calibration (demonstrated to be less accurate)
Quantified DifferenceIDMS provides near-complete recovery correction, significantly outperforming methods susceptible to uncorrected matrix effects.
ConditionsQuantification of sulfonamides in milk by UHPLC-MS/MS

For laboratories performing regulatory compliance testing (e.g., for veterinary drug residues), using Sulfalene-13C6 enables the most accurate quantification, ensuring results meet stringent validation criteria.

Chemical Purity
Lot attribute
≥99.0% (HPLC)
May reduce ion suppression and source contamination risk
Per vendor COA; verify per batch

13C Label Stability for Rugged Methods

The 13C atoms in Sulfalene-13C6 are incorporated into the stable benzene ring, making them chemically and isotopically inert and not susceptible to the back-exchange that can affect deuterium-labeled standards. This is particularly important for methods involving acidic or basic mobile phases or sample preparation steps, where deuterium atoms at exchangeable positions (e.g., on heteroatoms) can be lost. The inherent stability of the 13C label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample storage to final analysis, providing greater method robustness and preventing erroneously high concentration calculations that can result from standard degradation.

Evidence DimensionIsotopic Stability
Target Compound DataHigh (13C atoms integrated into stable aromatic ring)
Comparator Or BaselinePotentially lower for deuterium-labeled standards, which can undergo H/D back-exchange at certain positions.
Quantified DifferenceQualitative but fundamental; 13C provides superior stability, eliminating the risk of label exchange and ensuring data integrity.
ConditionsStandard analytical workflow conditions, including sample storage, extraction, and LC-MS/MS analysis with various mobile phases.

Procuring a 13C-labeled standard provides long-term confidence in method ruggedness and reproducibility, avoiding the need for costly re-validations or troubleshooting associated with less stable standards.

13C6 vs Deuterated SIL
Class-level
13C6: co-elution, no H/D exchange\nDeuterated: potential RT shift 0.5–2 s, H/D exchange possible
Ensures stable IS response and accurate analyte tracking
No direct head-to-head data; class-level evidence
Matrix Effect Correction
Class-level
Expected IS-normalized effect within ±15% (inference)\nvs external calibration ±30–50%
May reduce matrix-induced variability; supports method robustness
Based on 13C6-sulfonamide studies; verify in target matrix
Long-Term Stability
Lot attribute
24 months at 2–8°C (neat solid)\nStock solutions: 6 months at −80°C
Refrigerated storage simplifies inventory management
Protect from light and moisture; verify upon receipt

Veterinary Drug Residue Monitoring in Food

For laboratories testing for sulfonamide residues in food of animal origin (e.g., milk, meat, fish, honey), Sulfalene-13C6 is essential for developing validated LC-MS/MS methods that meet strict regulatory MRLs (Maximum Residue Limits). Its ability to perfectly correct for matrix effects and extraction inconsistencies in these complex samples ensures the high accuracy and low uncertainty required for compliance.

Clinical and Preclinical PK Studies

In studies determining the absorption, distribution, metabolism, and excretion (ADME) of Sulfalene, using Sulfalene-13C6 as an internal standard is critical for generating reliable pharmacokinetic data. The standard's co-elution and stability ensure precise quantification of the parent drug in biological fluids like plasma and serum, which is fundamental for accurate half-life and bioavailability calculations.

Environmental Antimicrobial Monitoring

When analyzing trace levels of sulfonamide contaminants in environmental samples such as wastewater or surface water, matrix effects can be highly variable and pronounced. Sulfalene-13C6 enables the development of sensitive and robust UPLC-MS/MS methods capable of achieving low limits of detection (LOD) by effectively mitigating ion suppression, leading to accurate environmental risk assessments.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical method validation (PK research studies)
Certified isotopic enrichment, co-elution with analyte
Accuracy, precision, matrix effect assessment per validation guidelines
Food & environmental residue analysis
Robust matrix effect correction across diverse matrices
LLOQ verification and recovery in complex sample matrices
Metabolite identification & biotransformation studies
Non-exchangeable 13C6 label, metabolic stability
Isotopic integrity under incubation conditions; enzyme kinetic parameter consistency

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

286.08314044 Da

Monoisotopic Mass

286.08314044 Da

Heavy Atom Count

19

Explore Compound Types